

# gabapentin enacarbil World Health Organization drug classification

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## Compound Focus: Gabapentin Enacarbil

CAS No.: 478296-72-9

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## Technical Profile of Gabapentin Enacarbil

**Gabapentin enacarbil** is a prodrug of the anticonvulsant gabapentin, specifically designed to overcome the pharmacokinetic limitations of the parent drug [1] [2] [3]. The following table summarizes its core characteristics:

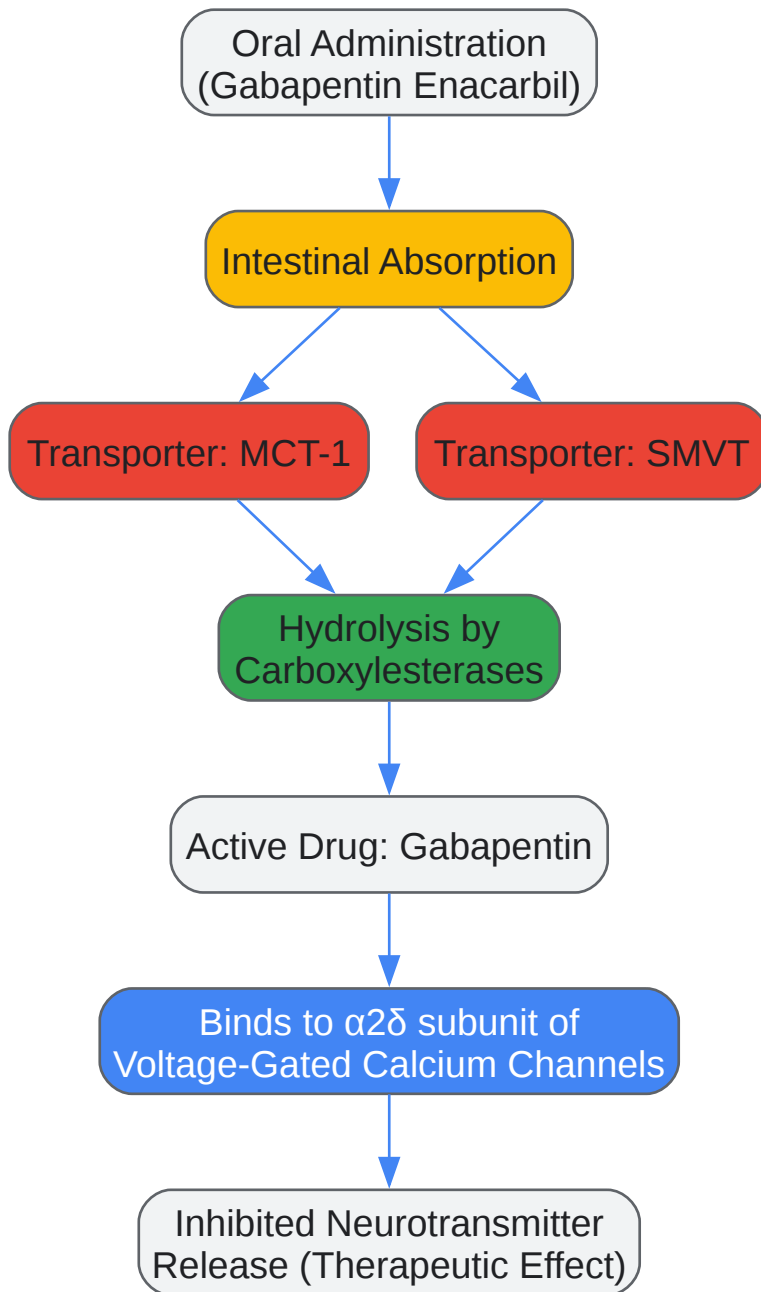
Attribute	Description
IUPAC Name	2-(1-(((1RS)-1-[isobutyryloxy]ethoxy)carbonyl)amino)methyl)cyclohexyl)acetic acid [4]
Chemical Formula	$C_{16}H_{27}NO_6$ [4]
Drug Class	Gabapentinoid; Alpha-2-delta ligand calcium channel blocker [5] [3]
Modality	Small Molecule [4]
ATC Code	Not yet assigned [6]

## Pharmacokinetic and Pharmacodynamic Data

A key advantage of **gabapentin enacarbil** is its improved pharmacokinetic profile compared to gabapentin. The table below quantifies these enhancements and other vital parameters:

Parameter	Gabapentin Enacarbil (Prodrug)	Gabapentin (Active Drug)
Primary Transporters	High-capacity: MCT-1 & SMVT (throughout intestine) [2]	Low-capacity: L-type amino acid transporter (upper intestine only) [2]
Oral Bioavailability	~75% (fed state); 42%-65% (fasting state) [1]	~60% at 900 mg/day, decreasing to ~27% at 4800 mg/day due to transporter saturation [2]
Dose Proportionality	Yes, across a wide dose range (no saturation) [1] [2]	No, absorption becomes saturated at higher doses [2]
Plasma Half-Life	5.1 to 6.0 hours (of gabapentin) [4]	5 to 7 hours [2]
Protein Binding	< 3% (of gabapentin) [4]	< 3% [4]
Route of Elimination	Primarily renal (94% as gabapentin) [4]	Renal [2]
Key Excipients in Feces	5% [4]	-

The mechanism of action for **gabapentin enacarbil** is attributed to its conversion to gabapentin, which binds with high affinity to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system [1] [3]. This binding inhibits calcium influx into presynaptic nerve terminals, reducing the release of excitatory neurotransmitters (e.g., glutamate, substance P) and resulting in analgesic and anticonvulsant effects [3].



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*Diagram: **Gabapentin enacarbil** is absorbed via high-capacity transporters and hydrolyzed to active gabapentin, which binds calcium channels to inhibit neurotransmitter release.*

## Experimental and Clinical Trial Overview

The development of **gabapentin enacarbil** involved numerous clinical trials. According to DrugBank, the clinical trial phases include 6 Phase I, 16 Phase II, 8 Phase III, and 18 Phase IV studies [4]. Key methodological considerations from these trials are summarized below:

Trial Aspect	Methodological Detail
Primary Endpoints (for RLS)	Change in International RLS Rating Scale (IRLS) total score; Clinical Global Impression-Improvement (CGI-I) response [1].
Key Doses Studied (RLS)	300 mg, 450 mg, 600 mg, 900 mg, 1200 mg once daily [1].
Approved Doses	<b>RLS:</b> 600 mg once daily. <b>Postherpetic Neuralgia (PHN):</b> 600 mg twice daily (1200 mg total) [7].
Dose Justification	FDA approved 600 mg for RLS as higher doses (e.g., 1200 mg) offered no additional efficacy but increased somnolence and dizziness [1].
Critical Design Element	For RLS trials, the single daily dose is administered at about 5:00 PM to align with the diurnal pattern of symptoms [7].

## Research and Development Implications

For drug development professionals, the **gabapentin enacarbil** case offers several key insights:

- **Prodrug Strategy for Improved PK:** **Gabapentin enacarbil** exemplifies a successful prodrug strategy to circumvent the saturation of natural absorption pathways [2] [3]. This approach enabled linear, dose-proportional pharmacokinetics and permitted once-daily dosing, significantly improving patient compliance over the multiple daily doses required with immediate-release gabapentin [2].
- **Therapeutic Positioning:** Recent treatment guidelines from the American Academy of Sleep Medicine now strongly recommend alpha-2-delta ligands like **gabapentin enacarbil** over dopamine agonists for long-term management of Restless Legs Syndrome. This is primarily due to the risk of **augmentation**—a worsening of symptoms—associated with long-term dopaminergic use [5].

- **Safety and Monitoring:** While not associated with augmentation, **gabapentin enacarbil** carries risks of dizziness, somnolence, and, when combined with opioids, potential respiratory depression [7] [3]. Dosing requires adjustment in patients with renal impairment, as the drug is primarily eliminated unchanged by the kidneys [1] [7].

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